2,2,6,6-Tetramethylpiperidine
Overview
Description
Synthesis Analysis
2,2,6,6-Tetramethylpiperidine, often encountered in the context of its derivatives and reactions, plays a crucial role in organic chemistry. While specific synthesis routes directly to 2,2,6,6-Tetramethylpiperidine are not detailed in the papers provided, the literature on related heterocyclic compounds and their synthetic strategies offers valuable insights. For instance, the synthesis of spiropiperidines involves methodologies that could be adapted for synthesizing 2,2,6,6-Tetramethylpiperidine derivatives, highlighting the exploration of three-dimensional chemical space by medicinal chemists (Griggs, Tape, & Clarke, 2018).
Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethylpiperidine can be understood by examining related compounds. The review of the configurational isomerism of cyclic tetraamines provides insight into the complexity of nitrogen-containing cycles and their stereochemistry, which is relevant for understanding the structural nuances of 2,2,6,6-Tetramethylpiperidine and its derivatives (Curtis, 2012).
Chemical Reactions and Properties
The paramagnetic amino acid TOAC, closely related to tetramethylpiperidine through its structure, demonstrates the utility of cyclic, nitrogen-rich molecules in probing peptide dynamics and structures. This reflects on the chemical versatility and reactive nature of 2,2,6,6-Tetramethylpiperidine derivatives in biological systems (Schreier et al., 2012).
Physical Properties Analysis
Although the physical properties specific to 2,2,6,6-Tetramethylpiperidine are not directly reported, the study of related compounds offers a framework for understanding how substituents and structural modifications impact properties such as solubility, stability, and reactivity. The detailed investigation into tetrazole-containing compounds, for example, sheds light on how nitrogen heterocycles behave physically and chemically, which is indirectly relevant to 2,2,6,6-Tetramethylpiperidine (Popova & Trifonov, 2015).
Chemical Properties Analysis
2,2,6,6-Tetramethylpiperidine's chemical properties, particularly its reactivity and interactions, can be inferred from studies on similar compounds. The extensive work on TOAC, including its incorporation into peptides and the resulting impact on peptide behavior, underscores the significant chemical functionality that tetramethylpiperidine structures can impart to larger molecules. This is especially true in the context of biological interactions and the probing of structural dynamics within peptides (Schreier et al., 2012).
Scientific Research Applications
Material Science and Biochemistry
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid is used as a β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, making it a valuable tool in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).
Membrane Structure Studies
The compound is employed as a spin-label called TEMPO for studying the structure of biological membranes in nerve and muscle cells. This paramagnetic probe provides characteristic resonance spectra in hydrophobic regions of these membranes (Hubbell & McConnell, 1968).
Antioxidants and Radioprotectors
Novel derivatives like Tempace and Troxyl, synthesized from 2,2,6,6-tetramethylpiperidine, act as scavengers of superoxide and inhibitors in the Fenton reaction. They are also promising radioprotectors (Metodiewa, Skolimowski, & Karolczak, 1996).
Electrochemical Applications
In electrochemistry, 1-chloro-2,2,6,6-tetramethylpiperidine forms a stable cation-radical during oxidation, leading to the formation of 2,2,6,6-tetramethylpiperidin-1-oxyl, a compound of interest in various electrochemical processes (Kagan et al., 2009).
Polymer Research
The integration of TEMPO into polymers creates new applications, especially in organic oxidation reactions and battery technologies. Polymeric TEMPO derivatives are synthesized for use as catalysts in oxidation reactions, enhancing efficiency and reuse potential (Öztürk, Yücel, & Akdag, 2020).
Spin-Labeled Peptide Synthesis
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) is utilized in the solid-phase synthesis of peptides. Its role as an electron paramagnetic resonance probe and fluorescence quencher is significant in synthesizing spin-labeled peptides (Martin et al., 2001).
Chemical Synthesis
This compound catalyzes ortho-selective chlorination of phenols, offering greater selectivity than other amine catalysts. This property is particularly useful in synthetic chemistry for specific functional group modifications (Saper & Snider, 2014).
Safety And Hazards
Future Directions
2,2,6,6-Tetramethylpiperidine has been used in the synthesis of various compounds, including allylated tertiary amines, hydroxylamines, and sulfenamide compounds . It has also been used in the preparation of metallo-amide bases and selective generation of silylketene acetals . Future research may explore new applications and synthesis methods for this compound.
properties
IUPAC Name |
2,2,6,6-tetramethylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMGAJGJIURJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061113 | |
Record name | Piperidine, 2,2,6,6-tetramethyl- | |
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Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,2,6,6-Tetramethylpiperidine | |
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Vapor Pressure |
0.98 [mmHg] | |
Record name | 2,2,6,6-Tetramethylpiperidine | |
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Product Name |
2,2,6,6-Tetramethylpiperidine | |
CAS RN |
768-66-1 | |
Record name | 2,2,6,6-Tetramethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-66-1 | |
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Record name | 2,2,6,6-Tetramethylpiperidine | |
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Record name | Norpempidine | |
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Record name | Piperidine, 2,2,6,6-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Piperidine, 2,2,6,6-tetramethyl- | |
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Record name | 2,2,6,6-tetramethylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.090 | |
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Record name | 2,2,6,6-TETRAMETHYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N9S1YCFM | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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